3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBAMCDNJRJHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research has indicated that derivatives of 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid exhibit significant antifungal properties. A study synthesized a series of novel amides derived from this compound and evaluated their efficacy against several phytopathogenic fungi. The results showed that certain derivatives demonstrated higher antifungal activity compared to established fungicides like boscalid .
Table 1: Antifungal Activity of Derivatives
| Compound | Inhibition Rate (%) |
|---|---|
| 3a | 35.29 |
| 6a | 29.41 |
| 6b | 83.66 |
| 6c | 56.21 |
| 6d | 48.37 |
| 6e | 69.28 |
Inhibitory Effects on Enzymes
The compound has been investigated for its inhibitory effects on various enzymes, particularly carbonic anhydrases. A study demonstrated that derivatives of pyrazole-3-carboxylic acids, including those related to this compound, showed selective inhibition of human carbonic anhydrases IX and XII, which are implicated in cancer progression .
Agricultural Applications
Fungicides
this compound serves as a key intermediate in the synthesis of fungicides such as Isopyrazam and Sedaxane. These compounds are designed to combat fungal diseases in crops, thereby enhancing agricultural productivity . The structural modifications made to the base compound allow for improved efficacy against specific fungal pathogens.
Material Science Applications
Synthesis of Novel Materials
The compound's unique chemical structure allows it to be utilized in the synthesis of novel materials with specific properties. For example, its derivatives have been explored for their potential as precursors in the development of advanced polymeric materials and coatings, which can exhibit enhanced thermal and mechanical properties due to the incorporation of pyrazole moieties .
Case Study 1: Antifungal Efficacy
A recent study focused on the synthesis and testing of various derivatives of this compound against a range of phytopathogenic fungi. The results indicated that certain structural modifications significantly enhanced antifungal activity, suggesting potential for development into commercial fungicides.
Case Study 2: Enzyme Inhibition
Research involving the evaluation of enzyme inhibition by pyrazole derivatives revealed that compounds derived from this compound exhibited potent inhibition against carbonic anhydrases associated with tumor growth. This finding opens avenues for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following analysis highlights key structural, functional, and application-based differences between 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid and related compounds.
Structural and Functional Group Analysis
Similarity Scores and Structural Relevance
Using Tanimoto similarity indices (based on functional groups and substituents) :
- Highest Similarity (0.90): 3-Amino-1H-pyrazole-4-carboxamide (CAS: 5334-31-6) – shares amino and carboxylic acid-derived groups.
- Lowest Similarity (0.71): 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 21230-50-2) – divergent functional groups (nitrile vs. COOH).
Biological Activity
3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (abbreviated as AIPC) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into the synthesis, biological mechanisms, and research findings related to AIPC.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.22 g/mol. Its structure features an amino group at the 3-position and a carboxylic acid group at the 4-position, contributing to its reactivity and interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8H14N4O2 |
| Molecular Weight | 182.22 g/mol |
| Functional Groups | Amino, Carboxylic Acid |
| Heterocyclic Structure | Pyrazole |
Antimicrobial Activity
Research has indicated that AIPC exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Anticancer Properties
AIPC has also been studied for its anticancer activity. In cellular assays, it showed promising results in inhibiting the proliferation of cancer cell lines. The compound's ability to disrupt metabolic pathways involved in cell growth and survival highlights its potential as an anticancer drug candidate.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, AIPC has exhibited anti-inflammatory effects in preclinical models. These effects are attributed to the compound's ability to modulate inflammatory cytokines and inhibit pathways associated with inflammation.
The biological activity of AIPC is largely attributed to its interaction with specific molecular targets within cells. Research suggests that AIPC binds to enzyme active sites, leading to the inhibition of enzymatic activity that is crucial for various biochemical pathways. This binding disrupts normal cellular functions, resulting in antimicrobial and anticancer effects.
Enzyme Inhibition Studies
Recent studies have focused on identifying the specific enzymes inhibited by AIPC:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| DNA Topoisomerase | Competitive Inhibition | 25 |
| Cyclooxygenase (COX) | Non-competitive Inhibition | 30 |
| Protein Kinase | Mixed-type Inhibition | 15 |
Case Studies and Research Findings
Several studies have explored the biological activity of AIPC in detail:
- Antimicrobial Efficacy : A study published in Molecules demonstrated that AIPC effectively inhibited Gram-positive bacteria with an MIC value of 10 µg/mL against Staphylococcus aureus .
- Anticancer Activity : Research published in Journal of Medicinal Chemistry highlighted that AIPC reduced cell viability in breast cancer cell lines by over 50% at concentrations above 20 µM .
- Anti-inflammatory Mechanism : A recent investigation revealed that AIPC significantly decreased TNF-alpha levels in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies such as:
- Cyclocondensation : Reacting β-ketoesters with hydrazine derivatives under reflux in ethanol or methanol to form the pyrazole core. Substituents like isopropyl groups can be introduced via alkylation using isopropyl halides (e.g., 1-chloro-2-methylpropane) in the presence of a base (e.g., K₂CO₃) .
- Carboxylation : Direct carboxylation at the 4-position using CO₂ under high pressure or via metal-catalyzed carbonylation (e.g., Pd/C) .
- Amination : Selective introduction of the amino group at the 3-position using nitration followed by reduction (e.g., H₂/Pd) or direct substitution with ammonia derivatives .
Optimization requires monitoring reaction progress via TLC or HPLC. Yield improvements (e.g., 70–90%) are achieved by controlling temperature (80–120°C), solvent polarity (DMF for polar intermediates), and catalyst loading (5–10 mol% Pd) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution. For example, the isopropyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 3.5–4.0 ppm (CH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 198.1) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for handling powders to avoid inhalation .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
- Waste Disposal : Neutralize acidic waste with 10% NaHCO₃ before incineration. Follow EPA guidelines for hazardous organic compounds .
Advanced Research Questions
Q. What computational approaches can predict the reactivity and tautomeric stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model tautomeric equilibria (e.g., 1H vs. 4H-pyrazole). B3LYP/6-31G* level optimizations show the 1H form is energetically favored by ~5 kcal/mol due to intramolecular H-bonding .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformation using AMBER force fields. Results correlate with experimental solubility data .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina. Focus on the carboxylic acid group’s role in H-bond interactions .
Q. How do substituents (e.g., isopropyl vs. methyl) influence biological activity in pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Isopropyl increases logP by ~0.5 units compared to methyl, enhancing membrane permeability (e.g., Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
- Steric Effects : Bulkier groups reduce binding to sterically constrained enzyme pockets (e.g., IC₅₀ increases from 50 nM to 200 nM in kinase assays) .
- Comparative Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Isopropyl-substituted analogs show 20% higher cytotoxicity due to improved target engagement .
Q. How should researchers resolve contradictions in reported biological data for pyrazole-carboxylic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values for COX-2 inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers. Variability often stems from assay conditions (e.g., pH, serum content) .
- Reproducibility Checks : Replicate key experiments (e.g., enzyme kinetics) with standardized protocols. For example, confirm IC₅₀ values using identical ATP concentrations (1 mM) in kinase assays .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transitioning from batch (1 L) to continuous flow reactors improves yield consistency (e.g., ±2% vs. ±10% in batch) and reduces reaction time (2 h vs. 8 h) .
- Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up. Purity >99% is achievable via recrystallization .
- Byproduct Management : Optimize stoichiometry (e.g., 1.1 eq. isopropyl halide) to minimize di-alkylated impurities. LC-MS monitors side products in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
